

BSJ-01-175: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: *BSJ-01-175*

Cat. No.: *B10824020*

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For Researchers, Scientists, and Drug Development Professionals

BSJ-01-175 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1]. Its development from the parent compound THZ531 aimed to improve selectivity and pharmacokinetic properties[1]. This guide provides a comparative analysis of **BSJ-01-175**'s cross-reactivity with other kinases, supported by experimental data, to assist researchers in evaluating its potential for target-specific studies and therapeutic development.

Kinase Selectivity Profile

The selectivity of **BSJ-01-175** was comprehensively evaluated using the KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The following table summarizes the binding affinity of **BSJ-01-175** to its primary targets and other closely related kinases.

Kinase Target	IC50 (nM)	Percent of Control @ 1 μ M
CDK12	155	Not Reported
CDK13	Not Reported	Not Reported
CDK2	>10,000	Not Reported
CDK7	>10,000	Not Reported
CDK9	2,700	Not Reported

Data sourced from Jiang et al., Eur J Med Chem, 2021.[\[1\]](#)

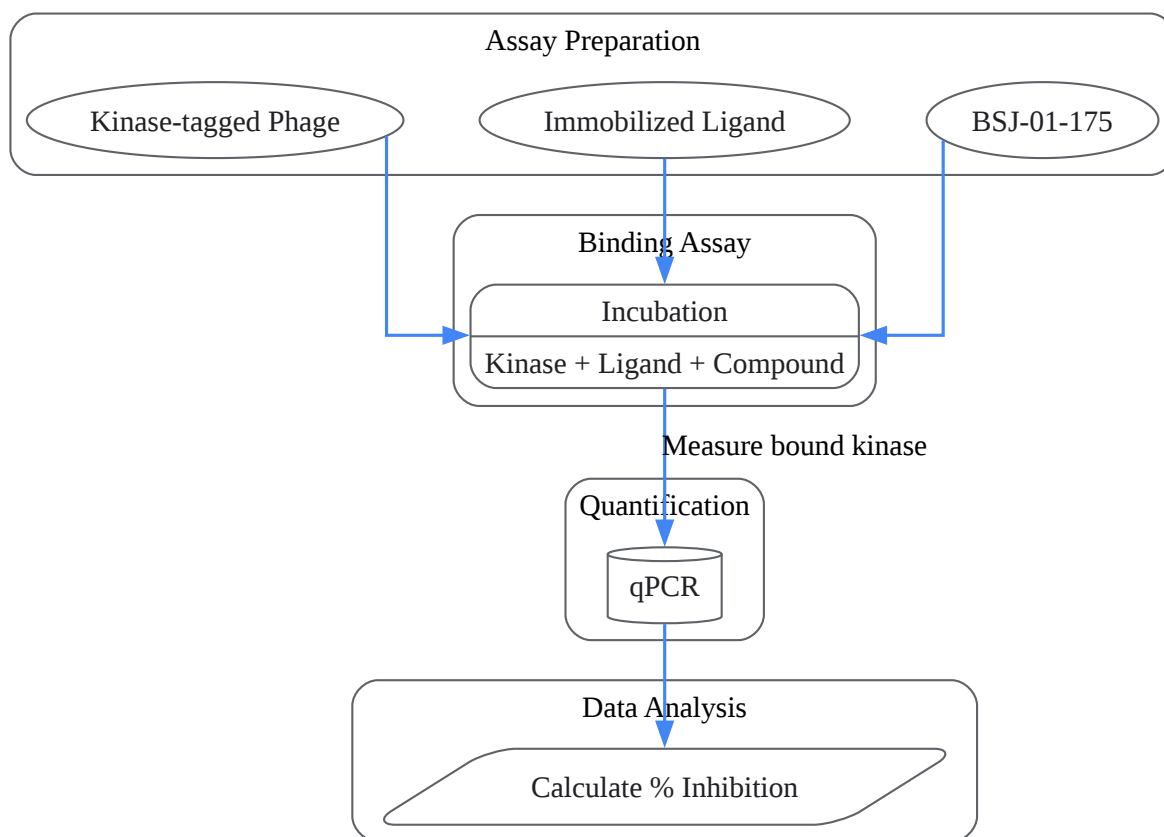
As the data indicates, **BSJ-01-175** exhibits high selectivity for CDK12/13 over other cyclin-dependent kinases, particularly CDK2 and CDK7, with IC50 values greater than 10,000 nM[\[1\]](#). While it shows some activity against CDK9, it is significantly less potent compared to its primary targets[\[1\]](#). This "exquisite selectivity" profile minimizes off-target effects and makes **BSJ-01-175** a valuable tool for dissecting the specific roles of CDK12 and CDK13 in cellular processes[\[1\]](#).

Experimental Protocols

KINOMEScan™ Competition Binding Assay

The cross-reactivity of **BSJ-01-175** was determined using the KINOMEScan™ assay platform. This method is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.

Experimental Workflow:



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KINOMEScan Experimental Workflow

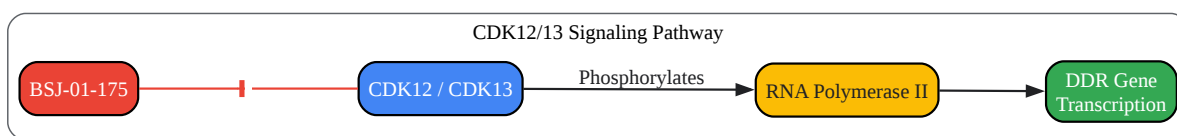
Methodology:

- Kinase Preparation: A panel of kinases is expressed as fusions with a DNA tag (T7 phage).
- Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.
- Competition Assay: The kinase-tagged phage, the immobilized ligand, and the test compound (**BSJ-01-175**) are incubated together. **BSJ-01-175** competes with the immobilized ligand for binding to the kinase.

- **Quantification:** The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound phage indicates stronger binding of the test compound.
- **Data Analysis:** The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates a higher degree of inhibition.

Signaling Pathway Context

BSJ-01-175 primarily targets CDK12 and CDK13, which are key regulators of transcription elongation. By inhibiting these kinases, **BSJ-01-175** disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to transcriptional stress and the downregulation of genes involved in the DNA damage response (DDR).



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BSJ-01-175 Inhibition of CDK12/13 Pathway

This mechanism of action makes **BSJ-01-175** a promising candidate for inducing synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA mutations. The high selectivity of **BSJ-01-175** ensures that these effects are primarily mediated through the inhibition of CDK12 and CDK13, minimizing confounding results from off-target activities.

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References

- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
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